4-Isopropyl-3-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of an isopropyl group and a trifluoromethyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the isopropyl group . The trifluoromethyl group can be introduced through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
4-Isopropyl-3-(trifluoromethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .
Comparison with Similar Compounds
4-Trifluoromethylphenol: Shares the trifluoromethyl group but lacks the isopropyl group.
4-Isopropylphenol: Contains the isopropyl group but lacks the trifluoromethyl group.
4-Hydroxybenzotrifluoride: Another compound with a trifluoromethyl group attached to a phenol ring.
Uniqueness: 4-Isopropyl-3-(trifluoromethyl)phenol is unique due to the combination of both isopropyl and trifluoromethyl groups on the phenol ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Properties
Molecular Formula |
C10H11F3O |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
4-propan-2-yl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6,14H,1-2H3 |
InChI Key |
KCGPLBWMCXLGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.